(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by the presence of multiple 2,5-dioxopyrrolidin-1-yl groups, which contribute to its reactivity and functionality in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the 2,5-dioxopyrrolidin-1-yl groups and their subsequent attachment to the pentanoate backbone through esterification reactions. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), which facilitate the formation of ester bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent product quality. The use of high-purity reagents and stringent reaction controls are essential to minimize impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate undergoes various chemical reactions, including:
Esterification: Formation of ester bonds with alcohols.
Hydrolysis: Breakdown of ester bonds in the presence of water or acids/bases.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and nucleophiles. For example, hydrolysis reactions may involve hydrochloric acid or sodium hydroxide, while substitution reactions may use nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrolysis of the ester bonds results in the formation of carboxylic acids and alcohols, while substitution reactions yield various substituted derivatives .
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate involves its ability to form stable ester bonds with various functional groups. This reactivity allows it to modify biomolecules and other substrates, thereby altering their properties and functions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Known for its use as a protein crosslinker.
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate: Utilized in similar applications but with different structural features.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate stands out due to its multiple 2,5-dioxopyrrolidin-1-yl groups, which enhance its reactivity and versatility. This unique structure allows for a broader range of applications and more efficient modification of target molecules compared to similar compounds .
Properties
Molecular Formula |
C22H32N2O11 |
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Molecular Weight |
500.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate |
InChI |
InChI=1S/C22H32N2O11/c25-17-7-8-18(26)23(17)34-21(29)5-1-3-11-31-13-15-33-16-14-32-12-4-2-6-22(30)35-24-19(27)9-10-20(24)28/h1-16H2 |
InChI Key |
GSQYLZPBHHAWEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCOCCOCCOCCCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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